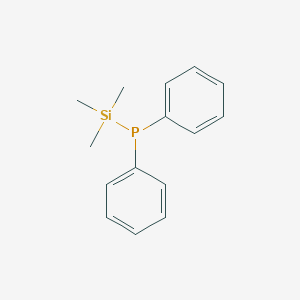

Diphenyl(trimethylsilyl)phosphine

説明

Diphenyl(trimethylsilyl)phosphine (DTMSP) is an organophosphorus compound with the formula $ \text{Ph}2\text{P-SiMe}3 $. It serves as a versatile ligand precursor in coordination chemistry and catalysis due to the unique electronic and steric properties imparted by the trimethylsilyl (TMS) group. The TMS substituent enhances the electron-donating capacity of the phosphorus atom while providing steric bulk, which stabilizes metal complexes and modulates reactivity in catalytic cycles. DTMSP is synthesized via lithium-halogen exchange reactions or in situ methods using commercially available aryl halides and triflates . Its applications span hydrosilylation reactions, transition-metal catalysis, and the preparation of chelate complexes for materials science .

特性

IUPAC Name |

diphenyl(trimethylsilyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWVGNUJAAOVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169128 | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17154-34-6 | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl(trimethylsilyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Diphenylphosphino)trimetylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

化学反応の分析

Types of Reactions

Diphenyl(trimethylsilyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions where the trimethylsilyl group can be replaced by other functional groups.

Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.

Common Reagents and Conditions

Common reagents used in these reactions include halocarbons, Grignard reagents, and various metal catalysts. The reactions typically occur under mild to moderate conditions, often requiring inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .

科学的研究の応用

Diphenyl(trimethylsilyl)phosphine has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in organometallic chemistry and catalysis.

Biology: It is employed in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

Industry: It is utilized in the production of fine chemicals and materials

作用機序

The mechanism of action of diphenyl(trimethylsilyl)phosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical transformations by stabilizing reactive intermediates and enhancing reaction rates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Comparison with Structurally Similar Phosphines

Electronic and Steric Properties

The electronic and steric profiles of phosphines are critical to their catalytic performance. Below is a comparative analysis of DTMSP with analogous compounds:

¹Cone angles are estimated from analogous structures .

Key Observations:

- DTMSP vs. PPh₃ : DTMSP’s TMS group enhances electron donation compared to PPh₃, improving catalytic activity in reactions requiring electron-rich metal centers (e.g., hydrosilylation) .

- DTMSP vs. Tris(4-methoxyphenyl)phosphine : The methoxy groups in the latter introduce electron-withdrawing effects, reducing metal-ligand backbonding but improving oxidative stability .

- DTMSP vs. Methyldiphenylphosphine : The methyl group in Methyldiphenylphosphine offers minimal steric hindrance, limiting its utility in stabilizing bulky metal centers .

Stability and Handling

- DTMSP : Air-sensitive but less pyrophoric than tris(trimethylsilyl)phosphine. Requires inert-atmosphere handling but is compatible with one-pot syntheses .

- Tris(dialkylamino)phosphines: Non-pyrophoric and thermally stable, making them safer for large-scale industrial applications (e.g., nanoparticle synthesis) .

- Anisyl Phosphines : Superior hydrolytic stability compared to phenyl derivatives due to resonance stabilization of the methoxy group .

生物活性

Diphenyl(trimethylsilyl)phosphine (C₁₅H₁₉PSi) is an organophosphorus compound characterized by its phosphine functional group attached to two phenyl groups and a trimethylsilyl group. With a molecular weight of approximately 258.37 g/mol, it exists as a colorless to pale yellow liquid and exhibits a density of about 1.01 g/mL at 25 °C. While specific biological activity data for this compound is limited, its structural characteristics suggest potential applications in various biological contexts.

Chemical Structure

The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis. It can be synthesized through the reaction of trimethylsilylmethyl chloride with diphenylphosphine, yielding good quantities of the product.

Table 1: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| This compound | C₁₅H₁₉PSi | Contains two phenyl groups; versatile in organic synthesis |

| Diphenyl(tris(trimethylsilyl)methyl)phosphine | C₁₈H₂₃P(Si)₃ | Larger steric bulk due to three trimethylsilyl groups |

| Phosphine oxide, diphenyl[1-[(trimethylsilyl)methyl]-2-butenyl] | Varied | Contains an additional butenyl group; different reactivity |

Antimicrobial Properties

Phosphines, in general, have been studied for their biological applications, including antimicrobial properties. While specific studies on this compound are scarce, related phosphines have demonstrated effectiveness against various microbial strains. Research indicates that some phosphines can act as potential drug delivery systems or contribute to pharmaceutical development due to their ability to interact with biological membranes.

Drug Delivery Systems

The potential for this compound to serve as a drug delivery system stems from its ability to form complexes with metals and other biomolecules. This property may enhance the pharmacokinetics of drugs by improving their solubility and stability in biological environments.

Case Studies

- Antimicrobial Activity : A study examining various organophosphorus compounds found that certain phosphines exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, its structural analogs showed promise in this area.

- Pharmaceutical Applications : Research into the use of phosphines in drug formulations highlights their role in enhancing bioavailability and targeting specific tissues. For instance, phosphines have been incorporated into nanoparticle systems for targeted cancer therapy.

Q & A

Q. Key Techniques :

- <sup>31</sup>P NMR : A singlet near δ −5 to 0 ppm confirms the phosphine structure. Shifts >10 ppm may indicate oxidation to phosphine oxide.

- Mass spectrometry (HRMS) : Look for molecular ion peaks matching the expected m/z (e.g., C₁₅H₁₉PSi: calculated 266.09).

- Elemental analysis : Verify %C, %H, and %P to assess purity.

Impurity Management : - Trace oxygen or moisture can oxidize phosphine to phosphine oxide. Store under inert gas and use Schlenk techniques .

How can researchers resolve contradictions in reported catalytic performance of this compound across different studies?

Discrepancies often arise from variations in reaction conditions or ligand-metal coordination dynamics . To address this:

- Systematic benchmarking : Compare catalytic outcomes under identical conditions (solvent, temperature, substrate ratio).

- DFT calculations : Model ligand-metal interactions to identify electronic/steric contributions to activity .

- In-situ monitoring : Use techniques like IR or XAS to track ligand behavior during catalysis.

What safety protocols are critical when handling this compound in laboratory settings?

Q. Hazard Mitigation :

- Flammability : Store in hexane solutions (10% w/w) at −20°C, away from ignition sources .

- Reactivity : Use gloveboxes or Schlenk lines to prevent air/moisture exposure.

- Waste disposal : Neutralize with aqueous H₂O₂ to convert residual phosphine to non-toxic phosphoric acid derivatives .

How does the steric profile of this compound compare to related phosphine ligands, and how can this be exploited in asymmetric synthesis?

Compared to triphenylphosphine (PPh₃) , the trimethylsilyl group introduces greater steric bulk (~25% larger cone angle), enabling enantioselective control in reactions like hydrogenation or C–H activation.

Applications :

- Pair with chiral counterions (e.g., BINAP) to induce asymmetry in Pd-catalyzed allylic substitutions.

- Combine with bulky substrates to prevent undesired π-π interactions .

What strategies can be employed to recover and reuse this compound in catalytic cycles to reduce costs?

Q. Immobilization :

- Anchor the phosphine to silica supports via silyl ether linkages.

- Use fluorous phases for biphasic separation.

Regeneration : - Treat oxidized phosphine oxide byproducts with reducing agents (e.g., Si₂Cl₆) to regenerate the active phosphine .

How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in novel reactions?

DFT calculations provide insights into:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。